![molecular formula C21H20N2O4S B352484 N-(2,4-dimethylphenyl)-2-[2,4-dioxo-3-(2-oxo-2-phenylethyl)-1,3-thiazolidin-5-yl]acetamide CAS No. 878990-18-2](/img/structure/B352484.png)
N-(2,4-dimethylphenyl)-2-[2,4-dioxo-3-(2-oxo-2-phenylethyl)-1,3-thiazolidin-5-yl]acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2,4-dimethylphenyl)-2-[2,4-dioxo-3-(2-oxo-2-phenylethyl)-1,3-thiazolidin-5-yl]acetamide is a useful research compound. Its molecular formula is C21H20N2O4S and its molecular weight is 396.5g/mol. The purity is usually 95%.
BenchChem offers high-quality N-(2,4-dimethylphenyl)-2-[2,4-dioxo-3-(2-oxo-2-phenylethyl)-1,3-thiazolidin-5-yl]acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2,4-dimethylphenyl)-2-[2,4-dioxo-3-(2-oxo-2-phenylethyl)-1,3-thiazolidin-5-yl]acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Thiazolidinediones and Their Derivatives
Biological Potential and Synthetic Development : Thiazolidinediones and their derivatives, such as 1,3-thiazolidin-4-ones, are significant in medicinal chemistry due to their pharmacological importance. These compounds exhibit a wide range of biological activities and have been found in commercial pharmaceuticals. Research has explored their synthesis from the mid-nineteenth century, highlighting their role in treating diseases and their potential for future medicinal applications. The synthesis methodologies, including green chemistry approaches, have been developed to obtain these functional groups, emphasizing their biological potential and environmental sustainability (Santos et al., 2018).
Antituberculosis Activity : Organotin(IV) complexes, including those with structural components related to thiazolidinediones, have shown remarkable antituberculosis activity. These studies highlight the structural diversity of organotin moieties and their biological activity, influenced by the nature of ligand environment and organic groups attached to tin. The research underscores the therapeutic potential of such complexes against tuberculosis, pointing towards the development of new antituberculosis agents (Iqbal et al., 2015).
Antioxidant Activities : Chromone compounds containing the thiazolidinedione structure have been studied for their antioxidant activities. These studies reveal that many chromone derivatives exhibit strong scavenging effects towards free radicals, highlighting their potential role in protecting against oxidative stress. This research provides a foundation for the development of antioxidant agents based on thiazolidinedione structures (Kładna et al., 2014).
Acetamide Derivatives
- Drug Repurposing and Biological Activities : Nitazoxanide, an acetamide compound, has been repurposed for treating various diseases, demonstrating broad-spectrum activity against bacterial and viral infections. This highlights the versatility and potential of acetamide derivatives in pharmaceutical applications, suggesting areas for further exploration and development of related compounds (Bharti et al., 2021).
Eigenschaften
IUPAC Name |
N-(2,4-dimethylphenyl)-2-(2,4-dioxo-3-phenacyl-1,3-thiazolidin-5-yl)acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N2O4S/c1-13-8-9-16(14(2)10-13)22-19(25)11-18-20(26)23(21(27)28-18)12-17(24)15-6-4-3-5-7-15/h3-10,18H,11-12H2,1-2H3,(H,22,25) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IIKCRGXZXCWMAC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)CC2C(=O)N(C(=O)S2)CC(=O)C3=CC=CC=C3)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N2O4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-[(2-Nitrophenyl)sulfonyl]-3-(1-pyrrolidinylcarbonyl)piperidine](/img/structure/B352411.png)
![N-{4-[(2,4-dioxo-1,3-thiazolidin-3-yl)acetyl]phenyl}acetamide](/img/structure/B352413.png)
![N'-[(3Z)-1-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-2-(3-methylphenoxy)acetohydrazide](/img/structure/B352416.png)
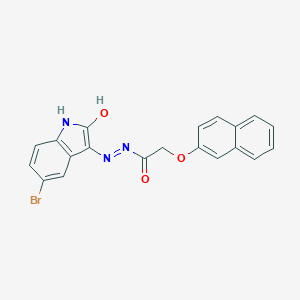
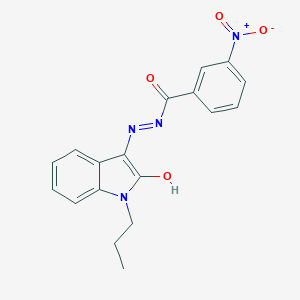
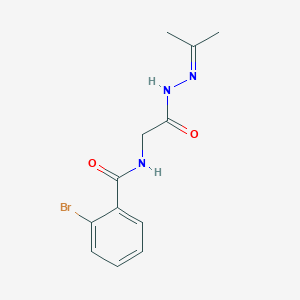
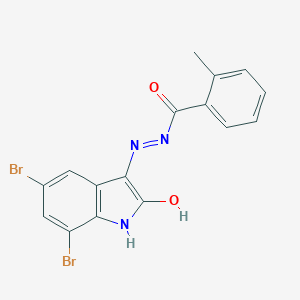
![N'~1~,N'~6~-bis[(E)-(5-bromofuran-2-yl)methylidene]hexanedihydrazide](/img/structure/B352435.png)
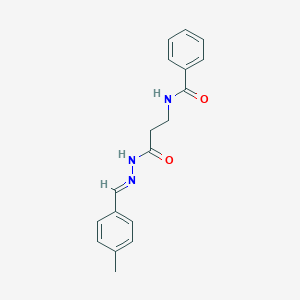
![N'-[(4-chlorophenoxy)acetyl]-3,4,5-trimethoxybenzohydrazide](/img/structure/B352437.png)
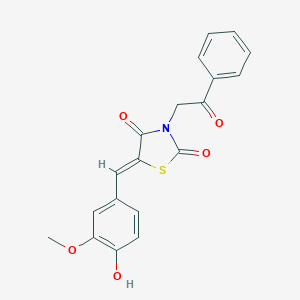
![1-[(2,4-Dichlorophenyl)methyl]-2-methylbenzimidazole](/img/structure/B352450.png)